
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is a brominated derivative of hexahydropentalene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene typically involves the bromination of hexahydropentalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in solvents like ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives such as alcohols, ethers, or amines.
Reduction: Hexahydropentalene.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
科学研究应用
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in the development of bioactive compounds. Its brominated structure may interact with biological targets in unique ways.
Materials Science: Used in the development of new materials with specific properties. Its structural features can be exploited to create materials with desired mechanical or electronic properties.
Medicine: Investigated for potential therapeutic applications. Its derivatives may exhibit pharmacological activity and could be used in drug development.
作用机制
The mechanism of action of rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
- rac-(1R,3aS,6aS)-octahydropentalen-1-amine hydrochloride
- rac-(1R,3aS,6aS)-1-(3-fluorophenyl)-5-(3-fluoro-4-pyridinyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride
- rac-(1R,3aS,6aS)-2-methyl-1-(2-methylphenyl)-5-[6-(1-piperidinyl)-4-pyrimidinyl]octahydropyrrolo[3,4-c]pyrrole dihydrochloride
Uniqueness
rac-(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene is unique due to its brominated structure, which imparts distinct reactivity and properties compared to its non-brominated analogs. The presence of the bromine atom allows for specific chemical transformations that are not possible with similar compounds lacking this functional group. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C8H11Br |
|---|---|
分子量 |
187.08 g/mol |
IUPAC 名称 |
(1R,3aS,6aS)-1-bromo-1,2,3,3a,4,6a-hexahydropentalene |
InChI |
InChI=1S/C8H11Br/c9-8-5-4-6-2-1-3-7(6)8/h1,3,6-8H,2,4-5H2/t6-,7-,8-/m1/s1 |
InChI 键 |
SFAOFAZNPWOXBD-BWZBUEFSSA-N |
手性 SMILES |
C1C[C@H]([C@H]2[C@@H]1CC=C2)Br |
规范 SMILES |
C1CC(C2C1CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


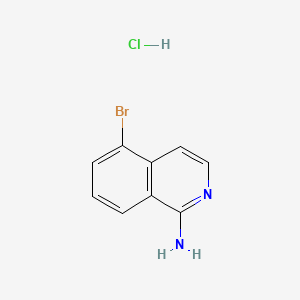
![3-{[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]carbamoyl}propanoic acid](/img/structure/B13482191.png)
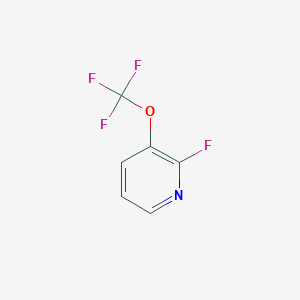
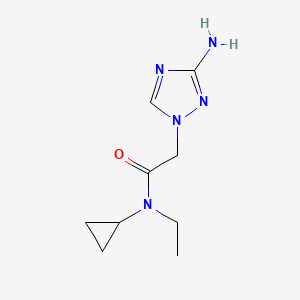
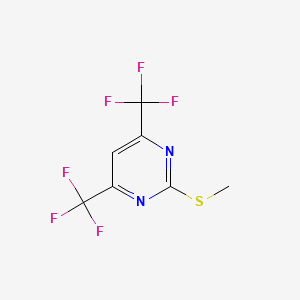

![Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methylcarbamate](/img/structure/B13482215.png)

![1-[3-Bromo-4-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13482233.png)
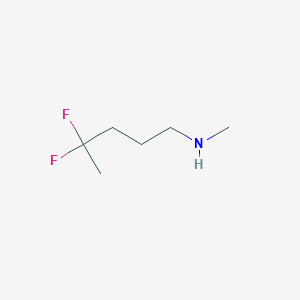

![1-[(Naphthalen-2-yl)methyl]piperazine dihydrochloride](/img/structure/B13482247.png)
![7-(4-Bromophenoxy)-4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13482264.png)

